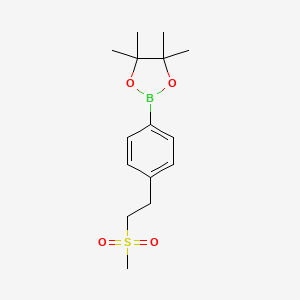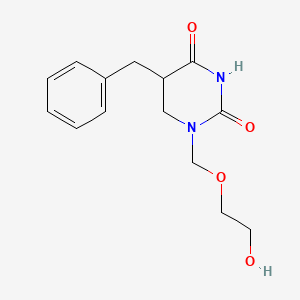
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione, also known as 5-Benzylacyclouridine, is a synthetic compound that belongs to the class of pyrimidones. It is characterized by a pyrimidine ring substituted with a benzyl group and a 2-hydroxyethoxymethyl group. This compound has shown significant potential in various scientific research fields due to its unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione typically involves the reaction of uracil derivatives with benzyl halides and 2-hydroxyethoxymethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and as an inhibitor of HIV infection.
作用機序
The mechanism of action of 5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione involves the inhibition of uridine phosphorylase, an enzyme crucial for DNA replication and transcription. By blocking this enzyme, the compound prevents the synthesis of uridine, thereby inhibiting the growth of cancer cells and viral replication .
類似化合物との比較
Similar Compounds
5-Benzyluracil: Similar structure but lacks the 2-hydroxyethoxymethyl group.
5-Benzyl-1-(2-hydroxyethyl)uracil: Similar structure but with a shorter hydroxyethyl group instead of hydroxyethoxymethyl.
Uniqueness
5-Benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit uridine phosphorylase makes it particularly valuable in cancer and antiviral research .
特性
分子式 |
C14H18N2O4 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
5-benzyl-1-(2-hydroxyethoxymethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,15,18,19) |
InChIキー |
UAJMBZNJCFFHFB-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC(=O)N1COCCO)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



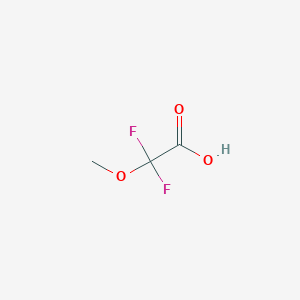
![Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-](/img/structure/B12330611.png)

![1,3-Bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B12330623.png)

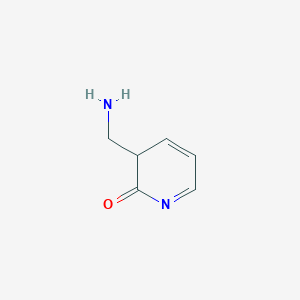

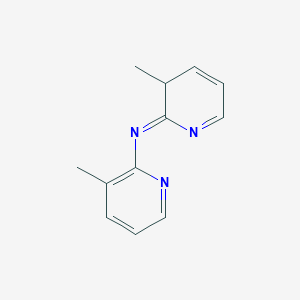
![1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12330657.png)
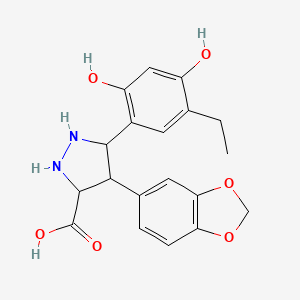
![Methyl 2-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12330669.png)

